5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde is a complex organic compound characterized by its furan ring structure substituted with an ethoxy group and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where an appropriate aldehyde reacts with a nitro-substituted phenol derivative in the presence of a base catalyst. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used to probe biological systems and study enzyme mechanisms.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde
5-(Ethoxymethyl)furan-2-carboxaldehyde
Uniqueness: 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific uses.
Properties
IUPAC Name |
5-(4-ethoxy-3-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVNWTOFLQQADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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